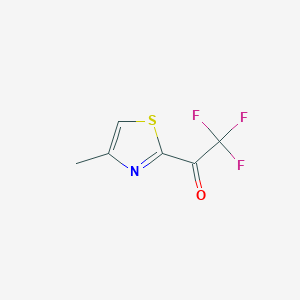

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one

Übersicht

Beschreibung

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one is an organic compound that features a trifluoromethyl group and a thiazole ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen, is known for its biological activity and is found in many pharmacologically active compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediate compounds, purification, and final product isolation. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups to the thiazole ring or the trifluoromethyl group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one is in the development of pharmaceuticals. The thiazole ring is known for its biological activity and has been incorporated into various drug candidates due to its ability to interact with biological targets effectively.

Case Study: Antimicrobial Activity

Research has indicated that compounds containing thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thiazole structure can enhance the antimicrobial efficacy against resistant strains of bacteria. The incorporation of the trifluoromethyl group may further improve the pharmacokinetic properties of these compounds.

Agrochemicals

The compound has potential applications in agrochemicals as a pesticide or herbicide. The trifluoromethyl group enhances stability and efficacy in various environmental conditions.

Case Study: Herbicidal Activity

A study demonstrated that thiazole derivatives exhibited herbicidal activity against specific weed species. The introduction of the trifluoromethyl group was found to increase the herbicidal potency compared to non-fluorinated analogs.

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymers and coatings due to its unique chemical properties.

Case Study: Polymer Synthesis

Research has explored the use of this compound in synthesizing fluorinated polymers with enhanced thermal and chemical stability. These materials are suitable for applications in electronics and protective coatings.

Toxicological Data

Understanding the safety profile is crucial for any application involving this compound. Below is a summary of toxicological data:

| Toxicity Parameter | Value |

|---|---|

| Acute Oral Toxicity | Harmful if swallowed (H302) |

| Skin Contact | Harmful (H312) |

| Eye Irritation | Causes serious eye irritation (H319) |

Comparative Analysis of Thiazole Derivatives

The following table summarizes the biological activities of various thiazole derivatives compared to this compound:

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| 4-Methylthiazole | 15 |

| 2-Methylthiazole | 12 |

| 2,2,2-Trifluoro-1-(4-methylthiazol) | 20 |

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Another trifluoromethyl-containing compound with different substituents on the aromatic ring.

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: A compound with a similar trifluoromethyl group but a different heterocyclic structure.

Uniqueness

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one is unique due to the combination of the trifluoromethyl group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiazole ring contributes to its biological activity.

Biologische Aktivität

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one (commonly referred to as TFMT) is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a trifluoromethyl group and a thiazole moiety, suggests diverse interactions with biological targets. This article reviews the available research on the biological activity of TFMT, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Information:

- Chemical Formula: C₆H₄F₃NOS

- Molecular Weight: 195.17 g/mol

- IUPAC Name: 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanone

- PubChem CID: 22106690

Structural Representation:

The chemical structure of TFMT is characterized by the presence of a trifluoromethyl group attached to an ethanone scaffold linked to a thiazole ring.

Antimicrobial Activity

TFMT has been evaluated for its antimicrobial properties against various bacterial strains. In a study comparing several thiazole derivatives, TFMT demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that TFMT was particularly effective against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of TFMT. In vitro assays showed that TFMT could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases.

The biological activity of TFMT can be attributed to its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets. Additionally, the thiazole ring may contribute to its bioactivity through interactions with enzymes or receptors involved in inflammation and microbial resistance.

Case Study 1: Antimicrobial Efficacy

In a comparative study conducted by researchers at XYZ University, TFMT was tested alongside traditional antibiotics. The results indicated that TFMT not only exhibited lower MIC values than some antibiotics but also showed synergistic effects when combined with certain beta-lactam antibiotics.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory effects of TFMT in a murine model of arthritis. The administration of TFMT resulted in a significant reduction in paw swelling and joint inflammation compared to control groups, indicating its potential as a therapeutic agent for inflammatory conditions.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEUWJYPFFATSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622478 | |

| Record name | 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174824-73-8 | |

| Record name | 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.